Tertatolol hydrochloride
Description
Context within Beta-Adrenergic Receptor Pharmacology Research
Tertatolol (B1682231) hydrochloride is classified as a non-selective beta-adrenoceptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors. nih.govnih.govcvpharmacology.com These receptors are integral components of the sympathetic nervous system, playing a crucial role in regulating various physiological processes. cvpharmacology.com The action of beta-blockers like tertatolol involves competitively inhibiting the binding of catecholamines, such as norepinephrine (B1679862) and epinephrine (B1671497), to these receptors. cvpharmacology.com
Furthermore, academic investigations have explored tertatolol's effects on different beta-adrenoceptor subtypes. While being non-selective, some studies suggest it can act as an agonist at β3-adrenoceptors, an action that might contribute to its vasodilatory properties. guidetopharmacology.orgresearchgate.net
Historical Perspectives on its Research and Development Trajectory (as a Chemical Compound)
Tertatolol was discovered by the French pharmaceutical company Servier. wikipedia.org It is identified chemically as (±)-1-(tert-Butylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol. wikipedia.org The development of tertatolol, with the code S-2395, emerged from the broader effort in medicinal chemistry to synthesize and characterize new beta-blocking agents with specific pharmacological profiles. nih.gov It was introduced for medical use in Europe for the treatment of high blood pressure. wikipedia.org An analysis of new drugs developed between 1981 and 2002 lists tertatolol hydrochloride, under the brand name Artex, as being introduced in 1987. acs.org
Rationale for Continued Academic Inquiry into its Distinct Pharmacological Profile
The continued academic interest in this compound stems from its unique combination of pharmacological properties that distinguish it from other beta-blockers. A primary area of research has been its effects on renal hemodynamics. Unlike many beta-blockers that can decrease renal blood flow, tertatolol has been shown to preserve or even increase it. oup.comkarger.com This renal vasodilator effect is not fully understood but is thought to be independent of its beta-blocking activity. oup.com
One hypothesis for this renal effect is its interaction with serotonin (B10506) receptors. Research indicates that tertatolol is a potent antagonist of 5-HT1A and 5-HT1B receptors. wikipedia.orgncats.ioncats.io The stimulation of renal 5-HT1A receptors is a potential mechanism for its vasodilatory action in the kidney's microcirculation. ncats.ioncats.io This dual action on both adrenergic and serotonergic systems provides a rich area for further pharmacological investigation.
Additionally, studies have demonstrated that tertatolol can reduce the number of beta-adrenergic receptors, an effect not seen with all beta-blockers like propranolol (B1214883). ahajournals.org This downregulation is dose-dependent and slowly reversible, suggesting a more complex interaction with the receptor than simple competitive antagonism. ahajournals.org This unique mechanism of action continues to be a subject of academic study. nih.govnih.govahajournals.org
Detailed Research Findings
Effects on Beta-Adrenergic Receptors
In vitro and in vivo studies have consistently shown that tertatolol is a competitive inhibitor of beta-adrenergic receptors. nih.govnih.gov A notable finding is its ability to decrease the density of these receptors on intact human lymphocytes. nih.govnih.gov This reduction in receptor number has been correlated with the drug's pharmacological efficacy, such as the reduction in heart rate. nih.govnih.gov
| Study Type | Cell/Subject | Key Finding | Reference |
| In vitro | Human Lymphocytes | Competitive inhibitor of beta-adrenergic receptors. | nih.govnih.gov |
| In vitro | Human Lymphocytes | Reduced the density of beta-adrenergic receptors. | nih.govnih.gov |
| In vivo | Human Volunteers | Induced a reduction in the number of beta-adrenergic receptors (Bmax) without changing affinity (KD). | nih.govnih.gov |
| In vivo | Human Volunteers | Reduction in receptor number correlated with reduction in heart rate. | nih.govnih.gov |
Renal Hemodynamic Effects
A significant body of research has focused on the unique effects of tertatolol on the kidneys. Unlike propranolol, which can decrease renal plasma flow, tertatolol has been shown to preserve or increase it. karger.com Selective infusion of tertatolol into the renal artery in humans has demonstrated a local vasodilator effect. oup.com
| Study Subject | Comparator | Key Finding on Tertatolol | Reference |
| Conscious Dogs | Propranolol | No modification of effective renal plasma flow (ERPF), slight increase in glomerular filtration rate (GFR). | karger.com |
| Humans | - | Selective infusion into the renal artery induced local vasodilation. | oup.com |
| Hypertensive patients with chronic renal failure | - | Did not alter renal function as measured by creatinine (B1669602) clearance. | nih.gov |
Interaction with Serotonin Receptors
Beyond its beta-blocking activity, tertatolol has been identified as a potent antagonist at serotonin 5-HT1A and 5-HT1B receptors. wikipedia.orgncats.ioncats.io This activity is believed to be linked to some of its unique pharmacological effects, particularly its renal vasodilatory properties. ncats.ioncats.io Electrophysiological and microdialysis studies have further explored this interaction, showing that (−)-tertatolol can enhance the effects of selective serotonin reuptake inhibitors (SSRIs) by blocking 5-HT1A autoreceptors. nih.gov
| Receptor Subtype | Effect of Tertatolol | Potential Implication | Reference |
| 5-HT1A | Potent Antagonist | Renal vasodilation, enhancement of SSRI effects. | wikipedia.orgncats.ioncats.ionih.gov |
| 5-HT1B | Potent Antagonist | - | wikipedia.orgncats.ioncats.io |
Structure
3D Structure of Parent
Properties
CAS No. |
33580-30-2 |
|---|---|
Molecular Formula |
C16H26ClNO2S |
Molecular Weight |
331.9 g/mol |
IUPAC Name |
1-(tert-butylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H25NO2S.ClH/c1-16(2,3)17-10-13(18)11-19-14-8-4-6-12-7-5-9-20-15(12)14;/h4,6,8,13,17-18H,5,7,9-11H2,1-3H3;1H |
InChI Key |
LPBCJDNVLKNRAZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)O.Cl |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)O.Cl |
Other CAS No. |
83688-85-1 33580-30-2 |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Related CAS |
83688-84-0 (Parent) |
Synonyms |
Artex Artexal DL-8-(2'-hydroxy-3'-t-butylaminopropyloxy)thiochroman.HCl S 2395 S-2395 SE 2395 SE-2395 tertatolol tertatolol hydrochloride tertatolol hydrochloride, (+-)-isomer tertatolol, (+-)-isome |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization for Research
Stereoselective Synthesis and Enantiomeric Purity in Research Preparations
The biological activity of tertatolol (B1682231) is linked to its stereochemistry, making the synthesis of single enantiomers essential for precise pharmacological studies. Asymmetric synthesis, which creates chiral molecules in unequal amounts from achiral starting materials, is the preferred method for obtaining enantiomerically pure compounds. du.ac.inddugu.ac.inslideshare.net This avoids the inefficiencies of resolving a racemic mixture.
Research preparations of tertatolol enantiomers often rely on chiral high-performance liquid chromatography (HPLC) for separation and analysis of enantiomeric purity. mdpi.comresearchgate.netscispace.com Various chiral stationary phases (CSPs) have been proven effective for resolving tertatolol's enantiomers. For instance, polysaccharide-derived CSPs, such as cellulose (B213188) tris(3,5-dichlorophenylcarbamate) (Chiralpak IC), and macrocyclic antibiotic-based CSPs, like those containing vancomycin (B549263) (Chirobiotic V), have been successfully used. mdpi.comresearchgate.netresearchgate.net The choice of mobile phase, often a mixture of solvents like n-hexane and ethanol (B145695) with a modifier like triethylamine (B128534), is critical for achieving optimal separation. researchgate.net
Biocatalysis represents an emerging and powerful strategy for stereoselective synthesis. whiterose.ac.ukfrontiersin.orgchemrxiv.org Enzymes, such as ketoreductases, can reduce a prochiral ketone intermediate with high stereoselectivity to yield the desired chiral alcohol, a key precursor in the synthesis of aryloxypropanolamine compounds like tertatolol. zhaw.ch This approach offers high efficiency and selectivity under mild reaction conditions.
The table below summarizes HPLC conditions reported for the enantiomeric resolution of tertatolol.
| Chiral Stationary Phase (CSP) | Mobile Phase Composition (v/v/v) | Flow Rate (mL/min) | Detection Wavelength (nm) |
| Chiralpak IC | n-hexane-ethanol-triethylamine (60:40:0.1) | 0.3 | 254 |
| Chirobiotic V | methanol-glacial acetic acid-triethylamine (100:0.01:0.015) | 0.8 | 220 |
This table presents examples of chromatographic conditions used in research for separating tertatolol enantiomers. researchgate.netresearchgate.net
Development of Novel Synthetic Routes and Intermediates for Analog Generation
The generation of tertatolol analogs is crucial for structure-activity relationship (SAR) studies and for developing compounds with modified pharmacological profiles. oup.com Synthetic strategies often focus on modifying the thiochromane ring system or the aminopropanol (B1366323) side chain. ntu.edu.sgoup.com
One approach involves the synthesis of functionalized thiopyran and thiochromene derivatives, which serve as key intermediates. ntu.edu.sgacs.orgchim.it For example, N-heterocyclic carbene (NHC)-catalyzed reactions have been developed to produce chiral thiochromene derivatives, which can be precursors to tertatolol analogs. ntu.edu.sg These methods often employ innovative strategies, such as the slow release of thiols from disulfide precursors, to control the reaction pathway and improve yields. ntu.edu.sg
The synthesis of deuterated analogs, such as [2H9]tertatolol, is another important area of research, particularly for use as internal standards in pharmacokinetic studies to differentiate the analyte from its isotopologue via mass spectrometry. nih.gov The development of efficient synthetic routes to these labeled compounds is essential for their application. google.com
Chemical Modification Strategies for Ligand Design and Probe Synthesis
To study the interaction of tertatolol with its biological targets, researchers design and synthesize specialized probes. These probes are often created by attaching a signaling moiety, such as a radioisotope or a fluorescent tag, to the tertatolol scaffold.
Radiolabeling: The synthesis of radiolabeled compounds is a complex process that involves replacing a specific atom in the molecule with a radioisotope, such as Carbon-14 (¹⁴C) or Technetium-99m (⁹⁹ᵐTc). moravek.comalmacgroup.com This allows the drug to be traced and quantified in biological systems. moravek.comalmacgroup.com The design of a radiolabeling synthesis requires careful consideration of the synthetic pathway, as the availability of radiolabeled starting materials is limited and existing routes may need significant modification. almacgroup.com For PET imaging, the synthesis must be rapid to account for the short half-life of many positron-emitting isotopes. google.com Often, a chelating agent like DOTA is conjugated to the ligand to securely hold the radioactive metal ion. google.comwustl.edu
Ligand-Directed Signaling: Tertatolol and its analogs are valuable tools for exploring the concept of ligand-directed signaling, where a ligand can selectively activate certain signaling pathways downstream of a receptor. nih.gov Chemical modifications to the tertatolol structure can alter its binding affinity and functional activity at different receptor subtypes (e.g., β-adrenergic vs. serotonin (B10506) receptors), providing insights into the structural basis of receptor pharmacology. nih.govoup.com For instance, modifications to the aromatic ring or the side chain can dramatically influence potency and selectivity. oup.com These synthetic derivatives are instrumental in dissecting the complex mechanisms of receptor activation and signaling. nih.gov
Molecular Pharmacology and Receptor Interaction Dynamics of Tertatolol Hydrochloride
Beta-Adrenergic Receptor Binding Kinetics and Thermodynamics
The interaction of tertatolol (B1682231) with beta-adrenergic receptors is a dynamic process governed by its binding affinity and the kinetics of its association and dissociation.
Competitive Inhibition Mechanisms and Binding Affinity Studies
In vitro studies have consistently demonstrated that tertatolol acts as a competitive inhibitor at beta-adrenergic receptors. nih.govnih.govkarger.com This means it reversibly binds to the same site as endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine (B1679862), thereby blocking their effects. wikipedia.org Despite this competitive action, investigations have revealed that preincubation of intact human lymphocytes with tertatolol leads to a reduction in the density of beta-adrenergic receptors, a phenomenon not typically associated with simple competitive antagonists. nih.govnih.gov
The binding affinity of a drug for its receptor is a crucial determinant of its potency. While specific Ki values (inhibition constants) for tertatolol are not extensively detailed in the provided search results, the consistent description of it as a "potent" beta-blocker indicates a high affinity for beta-adrenergic receptors. nih.govnih.govoup.com Studies have shown that while the number of receptors (Bmax) is reduced by tertatolol, the affinity (KD) of the remaining receptors for ligands is not altered. nih.govkarger.com
Receptor Occupancy and Dissociation Kinetics
The duration of a drug's effect is significantly influenced by its receptor occupancy and dissociation kinetics. The reduction in beta-adrenergic receptor numbers induced by tertatolol is a key aspect of its prolonged pharmacological action. nih.govoup.com This reduction is observed as early as 7 hours after a single dose and can persist for up to 48 hours. nih.govnih.gov
The effect of tertatolol on receptor number is slowly reversible. ahajournals.orgoup.com This slow reversal suggests a prolonged interaction with the receptor, which may contribute to its sustained beta-blocking effects, independent of the drug's circulating plasma levels. oup.com The reduction in receptor number, rather than being due to sequestration, appears to be a modification of the receptors, rendering them unavailable for ligand binding. ahajournals.org
Modulation of Beta-Adrenergic Receptor Density and Regulation
A distinguishing feature of tertatolol is its ability to modulate the density of beta-adrenergic receptors, a process known as downregulation.
Mechanistic Elucidation of Receptor Downregulation in Cellular Models
Studies on human mononuclear leukocytes and S49 murine lymphoma cells have shown that tertatolol rapidly reduces the number of beta-adrenergic receptors. ahajournals.org This reduction is not due to receptor sequestration, where receptors are internalized into the cell, as the decrease is observed for both surface and total receptors. ahajournals.org The mechanism appears to involve a modification of the receptors, making them inaccessible to other ligands. ahajournals.org This effect is paralleled by a decrease in isoproterenol-stimulated cyclic AMP accumulation, indicating a functional consequence of the receptor downregulation. ahajournals.orgahajournals.org This downregulation is a rapid event, occurring within an hour of in vitro incubation. oup.comahajournals.org
The reduction in receptor density has been quantified in human volunteers. A single dose of tertatolol resulted in a 54% reduction in beta-adrenergic receptor number at 7 hours, 35% at 24 hours, and 30% at 48 hours. nih.govnih.gov After 14 daily doses, a similar pattern was observed with reductions of 42% at 7 hours, 37% at 24 hours, and 15% at 48 hours. nih.govnih.gov
Comparative Analysis of Receptor Regulation by Structurally Related Beta-Blockers
The ability to downregulate beta-adrenergic receptors is not a universal feature of all beta-blockers. In comparative studies, tertatolol and bopindolol (B133282) were found to rapidly reduce receptor numbers, whereas propranolol (B1214883) and pindolol (B1678383) did not exhibit this effect under the same conditions. ahajournals.org This suggests that the mechanism of receptor downregulation is specific to certain beta-blockers and is not related to partial agonist activity, as pindolol (a potent partial agonist) did not cause this effect. ahajournals.org
Conversely, chronic treatment with full antagonists like propranolol can lead to an increase in receptor numbers (up-regulation), which is thought to be a compensatory response to the reduced sympathetic tone. oup.com This difference in receptor regulation may explain the lack of a rebound effect upon discontinuation of chronic tertatolol treatment, a phenomenon sometimes observed with other beta-blockers. oup.com
Non-Selective Beta-Adrenergic Antagonism and Receptor Subtype Selectivity Studies
Tertatolol is classified as a non-selective beta-blocker, meaning it does not differentiate between beta-1 and beta-2 adrenergic receptor subtypes. nih.govnih.govoup.comdrugbank.com This lack of selectivity is a key characteristic of its pharmacological profile. nih.govnih.gov
Intrinsic Sympathomimetic Activity (ISA) and Membrane Stabilizing Activity (MSA) Investigations
Mechanistic Elucidation of ISA Absence or Presence
Tertatolol hydrochloride is classified as a non-cardioselective beta-blocker that is recognized for being devoid of intrinsic sympathomimetic activity (ISA). nih.govoup.comnih.gov ISA refers to the capacity of a beta-blocker to not only block the effects of catecholamines like epinephrine and norepinephrine but to also exert a partial agonist effect, mildly stimulating the beta-adrenergic receptors. nih.gov This partial agonism results in a submaximal response even when all receptors are occupied. nih.gov
The absence of ISA in tertatolol is a key feature of its pharmacological profile. oup.comnih.gov In comparative in vitro studies, while potent partial agonists like pindolol and full agonists like isoproterenol (B85558) demonstrated stimulatory effects, tertatolol did not, indicating its lack of partial agonist activity. oup.comahajournals.org This characteristic is significant because beta-blockers with ISA may be preferred for patients with low resting heart rates, whereas those without, like tertatolol, provide a different therapeutic profile. nih.govkup.at The lack of ISA in tertatolol means it does not cause the upregulation of beta-adrenoceptors, a phenomenon sometimes seen with beta-blockers that do possess this activity. nih.gov
Contribution of MSA to Cellular Membrane Electrophysiology
Membrane stabilizing activity (MSA), also known as a quinidine-like or local anesthetic effect, is another property of some beta-blockers. This activity is independent of beta-adrenoceptor blockade and relates to the drug's ability to interfere with the influx of sodium ions across the cell membrane, thereby affecting the action potential. While some beta-blockers like propranolol exhibit MSA, this property is generally considered minimal or absent in tertatolol. nih.gov
Intracellular Signaling Pathway Modulation
Effects on Cyclic Adenosine (B11128) Monophosphate (cAMP) Cascades
The interaction of tertatolol with beta-adrenergic receptors directly impacts intracellular signaling pathways, most notably the cyclic adenosine monophosphate (cAMP) cascade. Beta-adrenergic receptors are G protein-coupled receptors (GPCRs) that, upon stimulation by an agonist like isoproterenol, activate adenylyl cyclase, leading to an increase in intracellular cAMP. ahajournals.orgupertis.ac.id This increase in cAMP, in turn, activates protein kinase A, which phosphorylates various downstream targets, leading to a physiological response. upertis.ac.id
Tertatolol, as a beta-blocker, competitively antagonizes the binding of agonists to the receptor, thereby inhibiting this signaling cascade. ahajournals.org Studies have demonstrated that treatment with tertatolol leads to a significant reduction in isoproterenol-stimulated cAMP accumulation in cells like human mononuclear leukocytes and S49 murine lymphoma cells. ahajournals.org This effect is a direct consequence of the reduced number of available beta-adrenergic receptors for agonist binding. ahajournals.org Interestingly, tertatolol's effect is specific to agonist-stimulated cAMP production, as it does not affect forskolin-stimulated cAMP accumulation, which bypasses the receptor to directly activate adenylyl cyclase. ahajournals.org This indicates that tertatolol's action is at the receptor level.
Influence on Calcium Influx and Related Second Messenger Systems
While the primary signaling pathway affected by tertatolol is the cAMP cascade, its influence can extend to other second messenger systems, including those involving calcium (Ca2+) influx. In many cell types, changes in intracellular calcium concentration are critical for various cellular processes. nih.gov G protein-coupled receptors can modulate intracellular calcium levels through pathways such as the activation of phospholipase C, which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). upertis.ac.id
Although direct studies on tertatolol's specific effects on calcium influx are less prominent in the literature compared to its effects on cAMP, its interaction with GPCRs implies a potential indirect influence. By blocking beta-adrenergic receptors, tertatolol can prevent the downstream modulation of ion channels, including calcium channels, that may be regulated by the cAMP pathway or other G protein-mediated signals. Furthermore, some beta-blockers have been noted to affect Na+/K+-ATPase activity, which plays a crucial role in maintaining the ionic gradients necessary for calcium transport. nih.govresearchgate.net
Interactions with Other Neurotransmitter Systems (e.g., Serotonin (B10506) Receptors)
Beyond its well-established role as a beta-adrenoceptor antagonist, tertatolol exhibits significant interactions with the serotonin (5-hydroxytryptamine, 5-HT) neurotransmitter system. nih.govwikipedia.org Specifically, research has identified tertatolol as a potent antagonist of 5-HT1A and 5-HT1B receptors. wikipedia.orgncats.io
Ligand binding studies have shown that (-)-tertatolol (B52994) has a high affinity for the 5-HT1A receptor subtype in the rat hippocampus, with a Ki (inhibition constant) of 5.9 nM. nih.gov Its affinity for 5-HT1B receptors is lower (Ki = 118.4 nM), and it has much lower affinity for 5-HT1C and 5-HT2 receptors. nih.gov This binding is stereospecific, with the (+)-enantiomer of tertatolol showing about 20 times lower affinity for 5-HT1A receptors. nih.gov
Electrophysiological studies have further elucidated this interaction. For instance, (-)-tertatolol has been shown to reduce the inhibitory effect of the 5-HT1A agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) on the firing rate of dorsal raphe nucleus 5-HT neurons. nih.gov It can also antagonize the anxiolytic effects of 8-OH-DPAT, which are mediated by 5-HT1A receptors. jneurosci.org Furthermore, in vivo microdialysis studies have demonstrated that tertatolol can increase extracellular 5-HT levels in the hippocampus, an effect that may involve interactions with both 5-HT1A and 5-HT1B receptors. nih.gov This dual action on both beta-adrenergic and serotonergic systems contributes to the unique pharmacological profile of tertatolol.
5-HT1A Receptor Antagonism/Agonism in Preclinical Models
This compound has been identified as a compound with significant affinity for serotonin 5-HT1A receptors, a characteristic that has been extensively investigated in various preclinical models. nih.govnih.gov Research using ligand binding techniques in rat brain tissue has shown that (-)-tertatolol binds with high affinity to the 5-HT1A receptor subtype, particularly in the hippocampus. nih.gov Its affinity for other serotonin receptor subtypes, such as 5-HT1B, 5-HT1C, and 5-HT2, was found to be considerably lower. nih.gov The binding to hippocampal 5-HT1A receptors is stereospecific, with the (-)-enantiomer of tertatolol displaying approximately 20 times higher affinity than the (+)-enantiomer. nih.gov
Studies utilizing receptor autoradiography in both rat and human postmortem brain tissue have confirmed that (-)-tertatolol is a high-affinity ligand at native 5-HT1A receptors. nih.gov These studies, using the selective 5-HT1A radioligand [3H]WAY-100635, demonstrated that (-)-tertatolol does not discriminate between presynaptic 5-HT1A receptors located in the dorsal raphe nucleus and postsynaptic receptors in the hippocampus in either species. nih.gov
Functionally, tertatolol is characterized primarily as a potent antagonist at both presynaptic (autoreceptors) and postsynaptic 5-HT1A receptors. cambridge.orgnih.govneurology.org In electrophysiological studies on rats, pretreatment with (-)-tertatolol significantly diminished the inhibitory effect of the 5-HT1A agonist 8-hydroxy-2-(di-n-proylamino) tetralin (8-OH-DPAT) on the firing rate of serotonin neurons in the dorsal raphe nucleus. nih.gov Furthermore, other in vivo animal models have shown that tertatolol antagonizes several effects mediated by the activation of central 5-HT1A receptors, such as hypothermia and certain hormonal secretions. nih.govcsic.es In animal models of anxiety, the anxiolytic effects induced by the administration of 8-OH-DPAT into the dorsal raphe nucleus were antagonized by tertatolol, confirming its action on 5-HT1A receptors. jneurosci.org Similarly, anxiogenic effects of 8-OH-DPAT in the dorsal hippocampus were antagonized by intrahippocampal administration of (±)tertatolol. nih.gov Anxiolytic-like effects have also been reported in several rat models following the direct intrahippocampal injection of tertatolol. scielo.br
While the predominant action of tertatolol at the 5-HT1A receptor is antagonism, some studies have suggested a potential for partial agonist-like activity under specific in vivo conditions. nih.gov
Table 1: Binding Affinity (Ki) of Tertatolol and Other Ligands at 5-HT1A Receptors in Preclinical Models
| Compound | Brain Region | Species | Ki (nM) | Reference |
|---|---|---|---|---|
| (-)-Tertatolol | Hippocampus | Rat | 5.9 | nih.gov |
| (+)-Tertatolol | Hippocampus | Rat | 311.6 | nih.gov |
| (-)-Tertatolol | Dorsal Raphe Nucleus | Human | Similar to postsynaptic | nih.gov |
| (-)-Tertatolol | Hippocampus (CA1) | Human | Similar to presynaptic | nih.gov |
| (±)-Pindolol | Dorsal Raphe Nucleus | Human | 8.9 ± 1.1 | nih.gov |
| (±)-Pindolol | Hippocampus (CA1) | Human | 14.4 ± 1.5 | nih.gov |
| (-)-Penbutolol | Dorsal Raphe/Hippocampus | Human/Rat | Similar affinity at both sites | nih.gov |
Implications for Central Serotonin Function Modulation
The interaction of this compound with 5-HT1A receptors has significant implications for the modulation of central serotonin (5-HT) function. csic.es The blockade of somatodendritic 5-HT1A autoreceptors, which act as a negative feedback mechanism on serotonin neurons, is a key aspect of this modulation. nih.govclinical-practice-and-epidemiology-in-mental-health.com By antagonizing these autoreceptors, tertatolol can prevent the typical reduction in the firing rate of 5-HT neurons that occurs when synaptic serotonin levels increase. nih.govnih.gov
Preclinical electrophysiological studies have demonstrated this effect; while (-)-tertatolol alone had no significant effect on the basal firing rate of 5-HT cells in the dorsal raphe nucleus, it effectively blocked the inhibitory effect induced by the selective serotonin reuptake inhibitor (SSRI) paroxetine (B1678475). nih.govnih.gov This action is consistent with the blockade of somatodendritic 5-HT1A receptors. nih.gov
The antagonism of 5-HT1A autoreceptors by tertatolol also leads to an enhancement of serotonin release in terminal fields. nih.gov In vivo microdialysis studies in rats have shown that (-)-tertatolol, when administered with paroxetine, enhanced the effect of the SSRI on extracellular 5-HT levels in the frontal cortex. nih.gov On its own, (-)-tertatolol caused a slight but significant increase in dialysate 5-HT. nih.gov This suggests that by blocking the autoreceptor-mediated feedback inhibition, tertatolol can augment the increase in synaptic serotonin achieved by SSRIs. nih.govclinical-practice-and-epidemiology-in-mental-health.com
The dual antagonism of both presynaptic and postsynaptic 5-HT1A receptors by tertatolol contributes to its complex pharmacological profile. jneurosci.orgnih.gov Preclinical research in anxiety models suggests that stimulation of presynaptic 5-HT1A receptors in the raphe nuclei produces anxiolytic effects (by reducing 5-HT neuron firing), whereas stimulation of postsynaptic 5-HT1A receptors in areas like the hippocampus can be anxiogenic. jneurosci.orgnih.gov By antagonizing the postsynaptic receptors, tertatolol can block these anxiogenic effects, which, combined with its influence on presynaptic autoreceptors, contributes to a potential anxiolytic profile. nih.govscielo.br
Table 2: Summary of Preclinical Study Findings on Tertatolol's Modulation of Serotonin Function
| Study Type | Preclinical Model | Key Finding | Implication | Reference |
|---|---|---|---|---|
| Electrophysiology | Rat Dorsal Raphe Nucleus | (-)-Tertatolol blocked the inhibitory effect of 8-OH-DPAT and paroxetine on 5-HT neuron firing. | Blockade of 5-HT1A autoreceptors prevents feedback inhibition of serotonergic neurons. | nih.govnih.gov |
| In Vivo Microdialysis | Rat Frontal Cortex | (-)-Tertatolol enhanced the paroxetine-induced increase in extracellular 5-HT. | Augmentation of SSRI effect on synaptic serotonin levels. | nih.gov |
| Behavioral Pharmacology | Rat Anxiety Models (Elevated Plus-Maze) | Intrahippocampal tertatolol antagonized the anxiogenic effects of 8-OH-DPAT. | Blockade of postsynaptic 5-HT1A receptors can reduce anxiety-like behaviors. | nih.gov |
| Behavioral Pharmacology | Rat Anxiety Models | Intrahippocampal injection of tertatolol produced anxiolytic-like effects. | Direct modulation of hippocampal 5-HT1A receptors can influence anxiety states. | scielo.br |
Preclinical Pharmacodynamic Investigations and Mechanistic Efficacy in Animal Models
Cardiovascular System Mechanistic Studies
As a beta-adrenergic blocking agent, tertatolol's primary cardiovascular effects involve the modulation of cardiac function and vascular tone. scielo.brijcva.org Its mechanism revolves around antagonizing beta-1 (β1) and beta-2 (β2) adrenoceptors, which counters the effects of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862). ijcva.orgguidetopharmacology.org
Cardiac Contractility and Heart Rate Regulation in Isolated Organ Preparations
The blockade of β1-adrenergic receptors, which are predominant in cardiac tissue, is the principal mechanism by which tertatolol (B1682231) regulates cardiac activity. scielo.brnih.gov This action leads to negative chronotropic (reduced heart rate) and inotropic (reduced myocardial contractility) effects. scielo.brijcva.org
Vascular Tone Modulation and Peripheral Vasodilation Mechanisms
Tertatolol's effects on the vasculature are multifaceted. The compound is recognized for its vasodilating properties, which contribute to a reduction in total peripheral vascular resistance. drugbank.comnih.gov In anesthetized pigs, tertatolol administration led to a decrease in total peripheral conductance. nih.gov
A notable finding from preclinical investigations in a pig model is tertatolol's ability to induce active constriction of carotid arteriovenous anastomoses. nih.gov This study showed that tertatolol decreased total carotid blood flow and, specifically, the blood flow through these shunts, without significantly altering the nutrient (capillary) fraction of blood flow. nih.gov This action was attributed to a decrease in vascular conductance, indicating active vasoconstriction in this specific vascular bed, a property it shared with propranolol (B1214883) but not pindolol (B1678383). nih.gov This particular effect has been studied in the context of animal models for migraine. nih.gov
Renal System Pharmacology
Tertatolol is distinguished from many other beta-blockers by its notable effects on renal hemodynamics. drugbank.comnih.gov
Glomerular Cell Function Modulation (e.g., Mesangial Cell Proliferation)
In vitro studies using human glomerular cells have provided direct evidence of tertatolol's unique renal cellular effects. Specifically, tertatolol has been shown to inhibit the proliferation of human mesangial cells (HMCs). ijcva.org Mesangial cells are crucial for regulating glomerular filtration and providing structural support to the capillaries. oup.com Their proliferation is a key feature in the progression of several glomerular diseases. oup.comnih.gov
Research demonstrates that tertatolol significantly reduces the incorporation of ³H-thymidine—a marker of cell proliferation—in HMCs when stimulated by growth factors like platelet-derived growth factor (PDGF) and thrombin, or by the presence of serum. ijcva.org Furthermore, tertatolol inhibits the cellular contraction of HMCs, as measured by a reduction in planar surface area, when induced by angiotensin II. ijcva.org This inhibitory effect on mesangial cell function is potentiated by serotonin (B10506) antagonists, suggesting a complex interaction involving serotonergic pathways at the glomerular level. ijcva.org
Table 1: Effect of Tertatolol on Human Mesangial Cell (HMC) Functions
| Cellular Process | Stimulus | Effect of Tertatolol | Citation |
|---|---|---|---|
| Proliferation | 1% Serum, PDGF, Thrombin | Inhibition of ³H-thymidine incorporation | ijcva.org |
| Contraction | Angiotensin II | Inhibition of planar surface area reduction | ijcva.org |
Renal Microcirculation Hemodynamics
Animal and human studies have consistently highlighted tertatolol's ability to induce renal vasodilation. drugbank.com This action helps to maintain or even improve renal hemodynamics. nih.gov Specifically, clinical studies have shown that tertatolol can preserve or enhance renal plasma flow and the glomerular filtration rate, setting it apart from some other non-selective beta-blockers that can reduce renal blood flow. nih.gov
Central Nervous System Pharmacodynamics
Despite being classified as a hydrophilic beta-blocker with consequently weak penetration of the blood-brain barrier, preclinical research has uncovered significant pharmacodynamic activity of tertatolol within the central nervous system (CNS). ijcva.orgoup.com This activity is primarily linked to its interaction with the serotonin system.
Preclinical investigations in rats have established that tertatolol is a potent antagonist of the serotonin 5-HT1A receptor subtype. nih.govnih.gov Binding studies revealed that the levorotatory enantiomer, (-)-tertatolol (B52994), has a high affinity for 5-HT1A receptors in the rat hippocampus. nih.gov This binding is stereospecific, with the dextrorotatory form showing significantly lower affinity. nih.gov
Table 2: Binding Affinity (Ki, nM) of Tertatolol Enantiomers for Serotonin Receptor Subtypes in Rat Brain
| Compound | 5-HT1A (Hippocampus) | 5-HT1B | 5-HT1C | 5-HT2 |
|---|---|---|---|---|
| (-)-Tertatolol | 5.9 | 118.4 | 699.6 | 678.6 |
| (+)-Tertatolol | 311.6 | - | - | - |
Data derived from competition binding experiments in rat brain preparations. nih.gov
Electrophysiological studies in the rat dorsal raphe nucleus, a key area for serotonin-containing neurons, showed that acute intravenous administration of (-)-tertatolol slightly increased the basal firing rate of these neurons. nih.gov More importantly, pretreatment with (-)-tertatolol significantly blunted the inhibitory effect of a 5-HT1A agonist on the firing rate of these neurons, confirming its antagonist activity at these presynaptic autoreceptors. nih.govnih.gov
Furthermore, direct administration of tertatolol into the hippocampus in rat models of anxiety has been reported to produce anxiolytic-like effects. scielo.brscielo.br This suggests that by blocking 5-HT1A receptors in specific brain regions, tertatolol can modulate emotional behavior, an effect that is distinct from its peripheral beta-blocking actions. scielo.brscielo.br
Brain Penetration Mechanisms of Tertatolol Hydrochloride
Tertatolol is classified as a hydrophilic beta-blocker. ijcva.orgijcva.org This characteristic suggests that it possesses weak blood-brain barrier penetration. ijcva.orgijcva.org The ability of a drug to cross the blood-brain barrier (BBB) is a critical factor influencing its effects on the central nervous system. oup.comnih.gov The penetration is governed by intrinsic chemical properties such as molecular weight and lipophilicity. oup.comnih.gov Generally, hydrophilic drugs are less likely to passively diffuse across the lipid-rich membranes of the BBB compared to their lipophilic counterparts. ijcva.orgoup.com While specific mechanistic studies on tertatolol's transport across the BBB are not extensively detailed in the provided results, its hydrophilic nature is a key determinant of its limited entry into the brain. ijcva.orgijcva.org In contrast, more lipophilic beta-blockers like propranolol exhibit greater brain penetration. oup.commdpi.com
Impact on Neurotransmitter Release and Receptor Function (e.g., 5-HT)
A significant aspect of tertatolol's preclinical profile is its interaction with the serotonin (5-hydroxytryptamine, 5-HT) system. nih.govwikipedia.org Specifically, (-)-tertatolol has been shown to bind with high affinity to 5-HT1A receptors in the rat hippocampus. nih.gov It acts as an antagonist at both presynaptic 5-HT1A autoreceptors and postsynaptic 5-HT1A receptors. nih.govneurology.org
In microdialysis studies, (-)-tertatolol administered alone induced a small but significant increase in dialysate 5-HT. nih.gov When combined with the selective serotonin reuptake inhibitor (SSRI) paroxetine (B1678475), (-)-tertatolol enhanced the ability of paroxetine to increase extracellular 5-HT in the frontal cortex. nih.gov This enhancement is attributed to the blockade of 5-HT1A autoreceptors, which normally provide an inhibitory feedback mechanism on 5-HT release. nih.gov Electrophysiological studies have further supported this by showing that (-)-tertatolol can block the inhibitory effect of paroxetine on the firing of 5-HT neurons in the dorsal raphe nucleus. nih.govnih.gov
The binding affinity of (-)-tertatolol for different 5-HT receptor subtypes has been quantified in rat brain tissue.
Table 1: Binding Affinity (Ki, nM) of (-)-Tertatolol for 5-HT Receptor Subtypes in Rat Brain
| Receptor Subtype | Ki (nM) |
| 5-HT1A | 5.9 |
| 5-HT1B | 118.4 |
| 5-HT1C | 699.6 |
| 5-HT2 | 678.6 |
| Data sourced from a study by Jolas et al. (1993) nih.gov |
This table demonstrates the high and selective affinity of (-)-tertatolol for the 5-HT1A receptor subtype compared to other 5-HT receptors. nih.gov Further studies have confirmed that tertatolol has a high affinity for human 5-HT1A receptors in post-mortem brain slices. nih.govresearchgate.net
Comparative Pharmacodynamic Profiling against other Beta-Blockers in Preclinical Systems
When compared to other beta-blockers, tertatolol exhibits a unique pharmacodynamic profile, particularly concerning its effects on hemodynamics and serotonergic activity.
In a preclinical model of migraine in anesthetized pigs, tertatolol was compared with propranolol and pindolol. nih.gov While pindolol increased heart rate and cardiac output, both propranolol and tertatolol moderately decreased these variables. nih.gov Notably, tertatolol and, to a lesser extent, propranolol, decreased total carotid blood flow and arteriovenous anastomotic blood flow, suggesting a potential mechanism for efficacy in migraine treatment. nih.gov
In terms of serotonergic effects, tertatolol's actions are often compared to pindolol and penbutolol, which are also beta-blockers with significant 5-HT1A receptor affinity. nih.gov In studies combining these agents with the SSRI paroxetine, (-)-tertatolol was shown to enhance the increase in cortical extracellular 5-HT, an effect attributed to 5-HT1A receptor blockade. nih.gov This was in contrast to (±)-pindolol in some studies. nih.gov Both (-)-tertatolol and (-)-penbutolol were suggested to be superior to (±)-pindolol in augmenting the effects of an SSRI on extracellular 5-HT levels. nih.gov
Table 2: Comparative Effects of Tertatolol, Propranolol, and Pindolol in a Preclinical Migraine Model
| Parameter | Tertatolol | Propranolol | Pindolol |
| Heart Rate | Decreased | Decreased | Increased |
| Cardiac Output | Decreased | Decreased | Increased |
| Total Carotid Blood Flow | Decreased | Decreased | No significant effect |
| Arteriovenous Anastomotic Blood Flow | Decreased | Decreased | No significant effect |
| Data based on a study in anesthetized pigs nih.gov |
Compared to atenolol, a hydrophilic beta-blocker with low lipid solubility, tertatolol also has limited brain penetration. ijcva.orgnih.govresearchgate.net However, tertatolol's significant interaction with the 5-HT1A receptor distinguishes it from atenolol, which has a much lower affinity for these receptors. nih.gov Propranolol, a lipophilic beta-blocker, readily crosses the blood-brain barrier and also has an affinity for 5-HT1A and 5-HT1B receptors, similar to tertatolol. mdpi.comwikipedia.org However, studies on renal hemodynamics have shown that intra-arterial infusion of tertatolol in humans resulted in a delayed intrarenal vasodilator effect, whereas propranolol did not modify renal hemodynamics at the tested dose. nih.gov
Analytical Methodologies for Research and Quantification of Tertatolol Hydrochloride
Chromatographic Techniques for Enantiomeric Resolution and Purity Assessment
Chromatographic methods are central to the analysis of tertatolol (B1682231), particularly for separating its enantiomers, which is essential given the stereospecific nature of its pharmacological activity.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for the enantioselective analysis of tertatolol. tandfonline.comresearchgate.netdntb.gov.uatandfonline.com Several HPLC methods have been developed for the simultaneous determination of tertatolol enantiomers in various matrices, including pharmaceutical formulations and biological fluids. tandfonline.comresearchgate.nettandfonline.comnih.gov
One established method utilizes a mobile phase consisting of n-hexane, ethanol (B145695), and triethylamine (B128534) (60:40:0.1, v/v/v) at a flow rate of 0.3 mL/min, with UV detection at 254 nm. tandfonline.comtandfonline.com Another approach employs a polar ionic mobile phase (PIM) composed of methanol, glacial acetic acid, and triethylamine (100:0.01:0.015, v/v/v) with a flow rate of 0.8 mL/min and UV detection at 220 nm. dntb.gov.uaresearchgate.netresearchgate.net These methods are capable of baseline separation of the tertatolol enantiomers. researchgate.net For broader screening, an HPLC method coupled with photodiode-array UV detection at 220 nm has been developed to quantify 13 common beta-blockers, including tertatolol, in human plasma. researchgate.net This gradient method uses an acetonitrile-phosphate buffer (pH 3.8) mobile phase and can complete an analysis in 26 minutes per sample. researchgate.net
Table 1: HPLC Methodologies for Tertatolol Analysis
| Parameter | Method 1 | Method 2 | Method 3 (Multi-Analyte) |
|---|---|---|---|
| Mobile Phase | n-hexane-ethanol-triethylamine (60:40:0.1, v/v/v) tandfonline.comtandfonline.com | Methanol-glacial acetic acid-triethylamine (100:0.01:0.015, v/v/v) dntb.gov.uaresearchgate.net | Acetonitrile-phosphate buffer (pH 3.8) gradient researchgate.net |
| Flow Rate | 0.3 mL/min tandfonline.comtandfonline.com | 0.8 mL/min dntb.gov.uaresearchgate.net | 1.0 mL/min researchgate.net |
| Detection | UV at 254 nm tandfonline.comtandfonline.com | UV at 220 nm dntb.gov.uaresearchgate.net | Photodiode-array UV at 220 nm researchgate.net |
| Application | Enantiomeric resolution in plasma and pharmaceutical formulations tandfonline.comtandfonline.com | Enantiomeric resolution in rat plasma dntb.gov.uaresearchgate.net | Quantification of multiple beta-blockers in human plasma researchgate.net |
Chiral Stationary Phases (e.g., Macrocyclic Antibiotic, Polysaccharide-Derived)
The success of enantiomeric separation of tertatolol by HPLC is highly dependent on the use of chiral stationary phases (CSPs). mdpi.com Polysaccharide-derived and macrocyclic antibiotic CSPs are prominently used for this purpose. tandfonline.comresearchgate.netmdpi.comfagg-afmps.be
A notable polysaccharide-based CSP is Chiralpak IC, which consists of cellulose (B213188) tris(3,5-dichlorophenylcarbamate) immobilized on 5 µm spherical porous silica. tandfonline.comtandfonline.com This CSP has demonstrated effective enantiomeric resolution of tertatolol. tandfonline.comtandfonline.com Other immobilized polysaccharide-based CSPs like Chiralpak® IA and IB have also been evaluated, though Chiralpak IC was found to be superior for tertatolol separation. tandfonline.comfagg-afmps.be
Macrocyclic antibiotic CSPs, such as those based on vancomycin (B549263) (e.g., Chirobiotic V), have also proven effective for the enantiomeric resolution of tertatolol. dntb.gov.uaresearchgate.netresearchgate.netmdpi.com The Chirobiotic V CSP, under polar ionic mobile phase conditions, allows for the baseline separation of tertatolol enantiomers. researchgate.netresearchgate.net The complex structure of these antibiotic-based CSPs, featuring sugar moieties, phenyl rings, and multiple chiral centers, provides the necessary chiral recognition capabilities. researchgate.net
Spectroscopic and Mass Spectrometric Approaches for Structural Characterization
For the structural characterization and quantification of tertatolol, especially in biological fluids, mass spectrometry (MS) coupled with a chromatographic separation technique is the method of choice. nih.govnih.gov Gas chromatography-mass spectrometry (GC-MS) has been a foundational technique. nih.govoup.com
A validated GC-MS method for determining tertatolol in plasma and urine involves chemical ionization with ammonia. nih.govcapes.gov.br In this method, [2H9]Tertatolol is used as an internal standard. nih.govcapes.gov.br Prior to analysis, the compounds are silylated with bis(trimethylsilyl)trifluoroacetamide. nih.govcapes.gov.br The system monitors the quasimolecular ions of tertatolol (m/z 368) and its deuterated internal standard (m/z 377). nih.gov This technique allows for the specific determination of quantities as low as 1 ng/mL. nih.govcapes.gov.br
More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred platform for bioanalytical studies due to its high sensitivity and selectivity. itrlab.comcuni.cz These systems, often using a 96-well plate format for sample preparation, are ideal for pharmacokinetic and toxicokinetic studies. itrlab.cominotiv.com
Development and Validation of Bioanalytical Methods for Preclinical Samples
The development and validation of robust bioanalytical methods are prerequisites for conducting preclinical research, ensuring the data generated is reliable and reproducible. pharmatutor.orgeuropa.euau.dk
Quantification in Biological Matrices for Pharmacokinetic Research (e.g., Rat Plasma, Hair)
Bioanalytical methods have been successfully developed to quantify tertatolol enantiomers in various biological matrices for pharmacokinetic studies. dntb.gov.uanih.govies.gov.pl For instance, a stereoselective HPLC method has been validated for the analysis of tertatolol in rat plasma. dntb.gov.uaacademicjournals.org This method involves solid-phase extraction (SPE) using C18 cartridges to clean up the plasma samples before HPLC analysis. tandfonline.com
Hair analysis provides a retrospective window into drug exposure and has been utilized for the detection of tertatolol. nih.govies.gov.pl A GC-MS method has been developed to simultaneously screen for multiple β-blockers, including tertatolol, in hair. nih.govies.gov.pl The procedure involves decontamination of the hair sample, pulverization, overnight incubation, and solid-phase extraction before derivatization and GC-MS analysis. nih.govies.gov.pl
Method Validation Parameters (e.g., Linearity, LOD, LOQ, Accuracy, Precision, Robustness)
Validation of bioanalytical methods is performed in accordance with international guidelines to ensure their suitability for the intended purpose. dntb.gov.uaeuropa.eunalam.ca Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness. tandfonline.comdntb.gov.uatandfonline.comnih.gov
For an HPLC method analyzing tertatolol enantiomers in plasma, linearity was established over a concentration range of 25–1000 ng/mL for each enantiomer, with a detection limit of 3 ng/mL. tandfonline.comtandfonline.com The accuracy of this method was demonstrated by recovery percentages between 91.3% and 98.7% from plasma. tandfonline.comtandfonline.com The precision was confirmed by low relative standard deviation (RSD) values (≤2%) for within-day analysis. tandfonline.com
In another study using a macrocyclic antibiotic CSP for analysis in rat plasma, the calibration curves were linear from 5 to 500 ng/mL for each enantiomer, with a detection limit of 2 ng/mL. dntb.gov.uaresearchgate.net For hair analysis using GC-MS, linearity was observed from 25 pg/mg to 10 ng/mg, with detection limits ranging from 2 to 10 pg/mg. nih.gov
Table 2: Validation Parameters for Tertatolol Bioanalytical Methods
| Parameter | HPLC-UV in Human Plasma tandfonline.comtandfonline.com | HPLC-UV in Rat Plasma dntb.gov.uaresearchgate.net | GC-MS in Hair nih.gov |
|---|---|---|---|
| Linearity Range | 25–1000 ng/mL | 5–500 ng/mL | 25 pg/mg–10 ng/mg |
| LOD | 3 ng/mL | 2 ng/mL | 2–10 pg/mg |
| LOQ | Not explicitly stated, but calibration starts at 25 ng/mL tandfonline.com | 5 ng/mL researchgate.net | 25 pg/mg nih.gov |
| Accuracy (% Recovery) | 91.3–98.7% | Not explicitly stated in percentages | 37–100% (for various adrenergics) |
| Precision (%RSD) | ≤ 2% (within-day) | Not explicitly stated | 5.9–14.1% (within-run) |
Structure Activity Relationship Sar and Computational Chemistry Studies
Ligand-Receptor Interaction Modeling and Molecular Docking Simulations
Molecular modeling and docking simulations are computational techniques used to predict how a ligand, such as tertatolol (B1682231), binds to its receptor. nih.govbeilstein-journals.org These methods are fundamental in rational drug design, providing insights into the specific interactions that govern a drug's activity. researchgate.net
Research confirms that tertatolol acts as a competitive inhibitor at beta-adrenergic receptors. nih.gov This mechanism implies that it reversibly binds to the same site as endogenous catecholamines, like adrenaline and noradrenaline, thereby blocking their action. Beyond its primary beta-blocking activity, tertatolol also exhibits antagonist activity at serotonin (B10506) 5-HT1A and 5-HT1B receptors, a property it shares with other beta-blockers like propranolol (B1214883) and pindolol (B1678383). wikipedia.org
While specific docking studies detailing the precise binding pose of tertatolol within the beta-adrenergic receptor are not extensively published in the provided context, the principles of such interactions are well-established for the aryloxypropanolamine class of beta-blockers. The key interactions typically involve:
Hydrogen bonding: The secondary amine and the hydroxyl group on the propanolamine (B44665) side chain are critical for anchoring the ligand within the receptor's binding pocket, often interacting with conserved aspartate and asparagine residues.
Hydrophobic/Aromatic Interactions: The aromatic ring system (in tertatolol, the thiochroman (B1618051) moiety) engages in hydrophobic and van der Waals interactions with non-polar residues in the receptor, contributing to binding affinity. ijrpc.com
Computational studies on other beta-blockers, such as propranolol and sotalol, have utilized structural models of β1AR and β2AR to investigate state-specific and stereospecific interactions. biorxiv.org These models provide a framework for understanding how antagonists stabilize the inactive state of the receptor. Furthermore, molecular docking has been employed to elucidate the mechanisms involved in the enantioseparation of tertatolol during chiral chromatography, highlighting the nuanced interactions that distinguish its enantiomers. researchgate.net In one study, tertatolol was identified in a similarity search of compounds docked against carbonic anhydrase receptors, suggesting its structural features are of interest in broader screening campaigns. researchgate.net
Conformational Analysis and Pharmacophore Elucidation
Conformational analysis examines the spatial arrangement of atoms in a molecule, which is critical for its interaction with a biological target. nobelprize.org A pharmacophore is an abstract representation of the essential molecular features required for a molecule to exert a specific biological activity. dergipark.org.tr
The structure of tertatolol comprises a thiochroman ring, an ether linkage, and a 2-hydroxy-3-tert-butylaminopropyl side chain. researchgate.net This aryloxypropanolamine scaffold is the cornerstone pharmacophore for قوة class of beta-blockers.
Key Pharmacophoric Features of Beta-Blockers (including Tertatolol):
An Aromatic Group: Essential for hydrophobic interactions with the receptor. In tertatolol, this is the thiochroman system.
An Ether Oxygen Atom: Acts as a hydrogen bond acceptor.
A Hydroxyl Group: Located on the beta-carbon of the side chain, this group is a crucial hydrogen bond donor and acceptor. The stereochemistry at this carbon is vital for activity, with the (S)-enantiomer typically being the more potent beta-blocker.
A Secondary Amine: This group is protonated at physiological pH and forms a key ionic interaction (salt bridge) with a conserved aspartate residue in the binding site of the beta-adrenergic receptor. The substituent on the nitrogen (a tert-butyl group in tertatolol) influences receptor selectivity and potency.
Conformational studies of serotonin receptor ligands, including the structurally related beta-blocker S-propranolol, have been used to derive common pharmacophore models for 5-HT receptor antagonists. drugdesign.org Given that tertatolol also binds to these receptors, it likely shares these pharmacophoric features, which include an aromatic ring and a protonatable amine group separated by a specific distance. wikipedia.org
Quantitative Structure-Activity Relationship (QSAR) Derivations
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr These models allow for the prediction of activity for novel compounds and provide insight into the physicochemical properties driving potency and selectivity. dergipark.org.tr
A significant 3D-QSAR study using the Comparative Molecular Field Analysis (CoMFA) method was conducted on a series of beta-blockers, including tertatolol, to analyze their affinity for 5-HT1A and 5-HT1B receptors. wikipedia.org CoMFA models generate 3D contour maps that visualize where steric bulk and electrostatic charge are favorable or unfavorable for activity, guiding the design of more potent and selective ligands. This study provided a structural rationale for the affinity of certain beta-blockers at serotonin receptors. wikipedia.org
In a broader context, QSAR studies have been performed on large sets of beta-blocker drugs to model properties like toxicity (LD50) using topological indices as structural descriptors. dergipark.org.tr In such a study involving 35 beta-blockers, multilinear regression analysis was used to build predictive models based on molecular connectivity and other calculated descriptors. dergipark.org.tr While this study focused on toxicity rather than therapeutic activity, it demonstrates the power of QSAR to correlate the structural features of beta-blockers with a biological outcome. The lipophilicity of beta-blockers is a key physicochemical property often used in QSAR and has been shown to correlate with various pharmacokinetic and pharmacodynamic properties. researchgate.net
Computational Approaches to Beta-Blocker Design Principles (Informed by Tertatolol Hydrochloride)
The study of tertatolol provides valuable insights that inform the broader principles of computational beta-blocker design. Modern drug design is a multi-faceted process where computational tools are indispensable. beilstein-journals.org
Designing for Multi-Target Activity: Tertatolol's dual antagonism of beta-adrenergic and serotonin receptors is a prime example of a multi-target ligand. wikipedia.org Computational methods like pharmacophore modeling and molecular docking are essential for designing drugs that can interact with multiple, distinct receptor targets. By overlaying the pharmacophores for different receptors (e.g., β-AR and 5-HT1A), chemists can design single molecules that incorporate the necessary features to bind to both, potentially leading to novel therapeutic profiles.
Understanding Complex Mechanisms: Computational modeling helps to rationalize unique pharmacological effects. Tertatolol's ability to down-regulate beta-receptor density is an unusual mechanism for a beta-blocker. nih.govnih.gov While the precise mechanism for this is complex, molecular dynamics simulations could be employed to study the long-term behavior of the receptor when bound to tertatolol versus other beta-blockers, potentially revealing conformational changes that lead to receptor internalization and degradation.
Predicting Pharmacokinetics and Safety: QSAR and other in-silico models are increasingly used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity. dergipark.org.tr The QSAR study modeling the LD50 of 35 beta-blockers is an example of predicting safety profiles. dergipark.org.tr For a drug like tertatolol, its thiochroman ring and lipophilicity are key determinants of its metabolic pathway and distribution, which can be modeled computationally to predict its behavior in vivo.
Optimizing Lead Compounds: The SAR data derived from tertatolol and its analogues informs lead optimization. For instance, understanding the steric and electronic requirements of the aromatic moiety (thiochroman) and the amine substituent (tert-butyl) from QSAR and docking studies allows for rational modifications to improve properties like receptor selectivity (β1 vs. β2), potency, or duration of action.
Future Directions and Emerging Research Avenues for Tertatolol Hydrochloride
Exploration of Unconventional Pharmacological Targets and Off-Target Effects (Mechanistic)
While tertatolol (B1682231) hydrochloride is primarily classified as a non-selective beta-adrenoceptor antagonist, emerging research has illuminated its interaction with pharmacological targets beyond the canonical adrenergic system. nih.govwikipedia.org A significant area of investigation involves its effects on serotonin (B10506) (5-hydroxytryptamine; 5-HT) receptors. nih.gov Studies have demonstrated that tertatolol, particularly the (-)-tertatolol (B52994) enantiomer, binds with high affinity to 5-HT1A receptors in the brain, acting as a potent antagonist. nih.gov Its affinity for 5-HT1A receptors is notably higher than for other serotonin receptor subtypes such as 5-HT1B, 5-HT1C, and 5-HT2. nih.gov This interaction with the serotonergic system is a key unconventional pharmacological effect. wikipedia.org
Further research points to other potential off-target interactions. Some evidence suggests a possible interference with dopaminergic receptors, which may explain some of its unique renal effects, such as the maintenance of renal plasma flow despite a reduction in blood pressure. nih.gov Additionally, in certain experimental systems, tertatolol has been observed to behave as an agonist at the β3-adrenoceptor, a departure from its antagonist role at β1 and β2-adrenoceptors. guidetopharmacology.org These findings underscore the need for continued exploration into the broader receptor binding profile of tertatolol to fully elucidate its complex mechanism of action.
| Receptor Target | Observed Effect of Tertatolol | Reference |
| 5-HT1A | Antagonist activity, particularly with the (-)-enantiomer. nih.gov | nih.gov |
| 5-HT1B | Antagonist activity. wikipedia.orgncats.io | wikipedia.orgncats.io |
| Dopaminergic Receptors | Possible interference suggested by renal effects. nih.gov | nih.gov |
| β3-Adrenoceptor | Agonist activity in some systems. guidetopharmacology.org | guidetopharmacology.org |
Investigation of Novel Mechanistic Insights beyond Canonical Beta-Blockade
The therapeutic actions of tertatolol hydrochloride extend beyond simple competitive antagonism of beta-adrenoceptors. One novel mechanistic insight is its ability to induce a down-regulation of beta-adrenergic receptors. nih.gov Studies on human lymphocytes have shown that preincubation with tertatolol leads to a significant and lasting reduction in the density of beta-adrenergic receptors on the cell surface, an effect that may contribute significantly to its beta-blocking efficacy. nih.gov
Another area of active investigation is the mechanism behind its unique renal vasodilatory effects. ncats.io Unlike many other beta-blockers, tertatolol can preserve or even improve renal blood flow. nih.gov This effect is not fully understood but is hypothesized to involve the stimulation of renal 5-HT1A receptors, leading to vasodilation at the microcirculatory level. ncats.io Furthermore, at high concentrations, tertatolol has been shown to induce relaxation in vascular smooth muscle, an effect that is not stereoselective and is also observed with other beta-blockers like propranolol (B1214883), suggesting a mechanism independent of beta-adrenoceptor or 5-HT receptor interaction. nih.gov Research has also shown that tertatolol can inhibit the proliferation of human mesangial cells, a finding that could have implications for kidney disease but requires further mechanistic study. ncats.io
Potential as a Research Probe for Specific Receptor Systems (e.g., 5-HT1A)
Given its high affinity and specificity as an antagonist for the 5-HT1A receptor, this compound has emerged as a valuable tool in pharmacological research. nih.govresearchgate.net Its ability to selectively block 5-HT1A receptors allows investigators to probe the physiological and pathological roles of this specific receptor subtype. For example, (-)-tertatolol has been used in electrophysiological studies to investigate the function of 5-HT neurons in the dorsal raphe nucleus of the rat brain. nih.gov By pretreating with (-)-tertatolol, researchers were able to significantly reduce the inhibitory effects of 5-HT1A agonists, thereby confirming the drug's antagonist activity at these specific autoreceptors in vivo. nih.govneurology.org
This makes tertatolol a useful compound for differentiating the functions of 5-HT1A receptors from other 5-HT receptor subtypes and from beta-adrenoceptors. nih.gov Its use in preclinical models helps to dissect the complex interplay between the serotonergic and adrenergic systems and to explore the therapeutic potential of targeting 5-HT1A receptors in various conditions, from neuropsychiatric disorders to migraine. researchgate.netnih.gov
| Research Application | Receptor System | Key Finding | Reference |
| Electrophysiology | 5-HT1A Autoreceptors | (-)-Tertatolol antagonizes the inhibitory effect of 5-HT1A agonists on dorsal raphe neurons. nih.gov | nih.gov |
| Animal Model of Migraine | 5-HT1A Receptors | Tertatolol's agonist action at 5-HT1A receptors contributes to its effects on carotid blood flow. nih.gov | nih.gov |
| Posthypoxic Myoclonus Model | 5-HT1A Receptors | Used as an antagonist to study the role of 5-HT1A receptors in vivo. neurology.org | neurology.org |
Development of Advanced Preclinical Models for Mechanistic Studies
Future research into this compound's mechanisms will benefit from the development and application of advanced preclinical models. Traditional models, such as isolated rat arteries and anesthetized pig models, have been instrumental in characterizing its vascular and hemodynamic effects. nih.govnih.gov For instance, an anesthetized pig model was effectively used to compare the effects of tertatolol, propranolol, and pindolol (B1678383) on carotid blood flow, suggesting its potential utility in migraine, based on its ability to constrict arteriovenous anastomoses. nih.gov Similarly, studies using isolated femoral, mesenteric, and renal resistance arteries from rats have helped delineate its competitive and noncompetitive antagonist actions at beta-adrenoceptors and its direct vasodilatory effects. nih.gov
Integration with Systems Pharmacology Approaches for Comprehensive Understanding
A systems pharmacology approach offers a powerful strategy for integrating the diverse mechanistic data available for this compound into a comprehensive framework. This approach utilizes computational modeling to connect drug-target interactions with their effects on cellular pathways, physiological systems, and whole-body responses. For tertatolol, this would involve creating models that incorporate its pharmacokinetics, such as its absorption, distribution, metabolism, and clearance, with its complex pharmacodynamics. nih.gov
Q & A
Q. What are the key pharmacological properties of tertatolol hydrochloride, and how do they influence experimental design in hypertension studies?
this compound is a non-cardioselective β-adrenoceptor antagonist lacking intrinsic sympathomimetic activity, primarily used in hypertension management at doses of 5–10 mg once daily . Its pharmacological profile necessitates studies focusing on β-blockade efficacy across vascular and cardiac tissues. Experimental designs should include control groups using selective β-blockers (e.g., atenolol) to compare receptor specificity and hemodynamic effects. Dose-response curves in animal models (e.g., spontaneously hypertensive rats) are critical to validate its antihypertensive potency .
Q. What analytical methods are recommended for quantifying this compound in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) with UV detection is a standard method. For example, a validated protocol using a C18 column, methanol-phosphate buffer mobile phase (70:30), and detection at 207 nm achieves linearity (1.09–10.90 μg/mL) with >99% recovery . Alternatively, capillary electrophoresis with highly sulfated γ-cyclodextrin as a chiral selector resolves enantiomers (e.g., (-)-tertatolol and (+)-tertatolol) with 98.32% recovery and <1% RSD .
Q. How should synthesis protocols for this compound be optimized to ensure purity and yield?
The synthesis involves reacting 3-chloropropionic acid derivatives with tert-butylamine under controlled pH and temperature. Critical steps include purification via recrystallization using ethanol-HCl mixtures to achieve >99% purity. Characterization via NMR (¹H and ¹³C) and mass spectrometry (MW 331.91 for the hydrochloride salt) is essential .
Advanced Research Questions
Q. How can enantiomeric separation of this compound be achieved, and what are the implications for pharmacokinetic studies?
Enantioselective capillary electrophoresis with highly sulfated γ-cyclodextrin separates (-)-tertatolol and (+)-tertatolol, achieving resolution (R > 2.0) in plasma matrices. This method is vital for studying stereospecific metabolism, as enantiomers may exhibit differing β-blockade efficacy and clearance rates . Molecular modeling studies suggest differential binding affinities to β-adrenoceptors due to chiral center interactions .
Q. What experimental strategies resolve contradictions in tertatolol’s reported lack of intrinsic sympathomimetic activity (ISA)?
Discrepancies in ISA claims require comparative assays with known ISA-positive β-blockers (e.g., pindolol). In vitro studies using isolated atrial tissue should measure cyclic AMP levels post-administration. If tertatolol shows no cAMP elevation (unlike pindolol), this confirms ISA absence. Contradictory data may arise from variations in tissue preparation or agonist concentrations .
Q. How do stress testing conditions (e.g., oxidation, hydrolysis) affect this compound stability, and what degradation products form?
Forced degradation studies under acidic (0.1M HCl), alkaline (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions reveal degradation pathways. HPLC-MS identifies primary degradation products, such as dealkylated metabolites. For example, oxidative stress generates sulfoxide derivatives, while hydrolysis cleaves the thiochroman ring .
Methodological Guidelines
Q. How should pharmacokinetic studies of this compound in renal-impaired models be structured?
Use nephrectomized rat models or human subjects with graded renal dysfunction (e.g., CKD stages 3–5). Measure plasma clearance, half-life, and urinary excretion rates. Adjust dosing intervals based on glomerular filtration rate (GFR) correlations, as tertatolol’s renal excretion accounts for ~40% of total clearance .
Q. What statistical approaches are recommended for analyzing contradictory efficacy data in tertatolol trials?
Apply meta-analysis frameworks (e.g., random-effects models) to aggregate data from heterogeneous studies. Sensitivity analyses should exclude outliers or low-quality trials. For dose-response inconsistencies, Bayesian hierarchical models can reconcile variability in patient subgroups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
